molecular formula C10H10N2O2 B2362642 (6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid CAS No. 59128-10-8

(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid

Cat. No. B2362642
CAS RN: 59128-10-8
M. Wt: 190.202
InChI Key: VJWNDCBXQRHYCF-UHFFFAOYSA-N
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Description

“(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid” is a compound that has been studied for its potential pharmaceutical applications . It has a molecular weight of 190.2 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .


Molecular Structure Analysis

The molecular formula of “(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid” is C10H10N2O2 . The InChI code is 1S/C10H10N2O2/c1-7-2-3-9-11-8(4-10(13)14)6-12(9)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) .


Chemical Reactions Analysis

The transformation of “(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid” goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

“(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid” is a grey solid .

Safety and Hazards

The hazard statements for “(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid” are H302-H315-H319-H332-H335 . Precautionary measures include P261-P280-P305+P351+P338 .

properties

IUPAC Name

2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-2-3-9-11-8(4-10(13)14)6-12(9)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWNDCBXQRHYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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